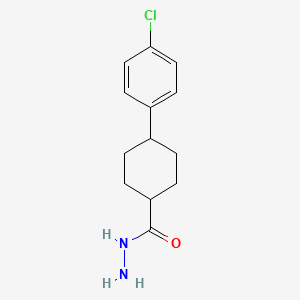

4-(4-Chlorophenyl)cyclohexanecarbohydrazide

Description

Nomenclature and Structural Identification

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, designating it as 4-(4-chlorophenyl)cyclohexane-1-carbohydrazide. The structural identification reveals a cyclohexane ring system bearing a carbohydrazide substituent at the 1-position and a 4-chlorophenyl group at the 4-position. The compound's three-dimensional molecular architecture demonstrates characteristic features of both aliphatic cyclic structures and aromatic heterocycles.

The molecular structure exhibits specific stereochemical properties, with the cyclohexane ring adopting a chair conformation that positions the substituents in energetically favorable orientations. Spectroscopic analysis reveals characteristic infrared absorption bands at 222.3 degrees Celsius for the flash point, with a melting point of 208 degrees Celsius. The compound demonstrates a density of 1.204 grams per cubic centimeter and exhibits a refractive index of 1.568.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C13H17ClN2O | |

| Molecular Weight | 252.74 g/mol | |

| Melting Point | 208°C | |

| Flash Point | 222.3°C | |

| Density | 1.204 g/cm³ | |

| Refractive Index | 1.568 |

The structural elucidation through nuclear magnetic resonance spectroscopy confirms the presence of the carbohydrazide functional group, characterized by specific chemical shifts and coupling patterns. The InChI key DWFIARWELZHSCS-UHFFFAOYSA-N provides a unique identifier for computational chemistry applications and database searches.

Historical Development of Cyclohexanecarbohydrazide Derivatives

The development of cyclohexanecarbohydrazide derivatives traces its origins to fundamental research in organic synthesis methodologies and medicinal chemistry applications. Historical investigations into hydrazide-hydrazone compounds have established their significance as versatile synthetic intermediates and biologically active molecules. The synthesis of cyclohexanecarbohydrazide derivatives typically involves the condensation of cyclohexanecarboxylic acid derivatives with hydrazine compounds under controlled reaction conditions.

Research conducted by Kumar and colleagues demonstrated the synthesis and evaluation of novel hydrazide-hydrazone derivatives derived from 4-(4-chlorophenyl)cyclohexanecarboxylic acid, establishing foundational methodologies for accessing these compounds. The synthetic approach involves multiple steps, including functional group interconversion and acid-catalyzed condensation reactions with aldehydes or ketones. These historical developments have contributed to the understanding of structure-activity relationships within this compound class.

The evolution of synthetic methodologies has progressed from traditional heating methods in organic solvents such as ethanol and methanol to more sophisticated approaches including grinding techniques with organocatalysts. Green synthesis protocols using L-proline as an organocatalyst have emerged as environmentally conscious alternatives, demonstrating reusability for up to four cycles without significant yield loss.

Recent investigations have expanded the scope of cyclohexanecarbohydrazide derivatives to include various substitution patterns and functional group modifications. The synthesis of 2,5-substituted 1,3,4-oxadiazole derivatives using condensation of cyclohexanecarbohydrazide derivatives with carbon disulfide represents a significant advancement in heterocyclic chemistry. These developments have established cyclohexanecarbohydrazide derivatives as important synthetic building blocks for accessing diverse molecular architectures.

Position in Contemporary Organochlorine Compound Research

Contemporary organochlorine compound research has positioned this compound as a significant molecular entity within the broader context of halogenated organic molecules. The compound represents an intersection of organochlorine chemistry and hydrazide functionality, providing unique opportunities for synthetic elaboration and biological investigation. Current research trends emphasize the development of environmentally sustainable synthetic methodologies and the exploration of novel biological activities.

The compound's role in contemporary research extends to its potential as a synthetic intermediate for accessing more complex molecular architectures. The hydrazide functional group serves as a versatile synthetic handle for further chemical transformations, including cyclization reactions to form heterocyclic systems such as oxadiazolines, azetidin-2-ones, and thiazolidin-4-ones. These transformations expand the utility of this compound beyond its immediate applications.

Modern analytical techniques have facilitated detailed characterization of this compound and its derivatives. High-performance liquid chromatography methods demonstrate purity levels exceeding 95 percent, with specific retention times enabling precise analytical determination. Advanced spectroscopic methods, including two-dimensional nuclear magnetic resonance and mass spectrometry, provide comprehensive structural information essential for contemporary research applications.

The contemporary significance of organochlorine compounds in pharmaceutical research has elevated the importance of this compound within medicinal chemistry investigations. The compound's structural features align with current trends in drug discovery, particularly in the development of molecules targeting specific biological pathways. Research efforts have focused on establishing structure-activity relationships and optimizing synthetic routes for practical applications.

Current investigations have demonstrated the compound's potential for biological activity screening, with particular emphasis on antimicrobial properties. Studies have revealed moderate to significant antibacterial activity against both gram-positive and gram-negative bacterial strains, positioning the compound within the broader context of antimicrobial drug development. These findings contribute to the growing body of evidence supporting the therapeutic potential of hydrazide-hydrazone derivatives.

The integration of computational chemistry approaches has enhanced understanding of the compound's molecular properties and potential interactions. Molecular docking studies have provided insights into binding conformations with target proteins, correlating computational predictions with experimental observations. These computational tools have become indispensable for contemporary organochlorine compound research, enabling rational design approaches and mechanistic understanding.

Properties

IUPAC Name |

4-(4-chlorophenyl)cyclohexane-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(17)16-15/h5-9,11H,1-4,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFIARWELZHSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381543 | |

| Record name | 4-(4-chlorophenyl)cyclohexanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368870-04-6 | |

| Record name | 4-(4-Chlorophenyl)cyclohexanecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368870-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-chlorophenyl)cyclohexanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)cyclohexanecarbohydrazide typically involves the nucleophilic addition-elimination reaction of substituted acetophenones with this compound . The starting material, 4-(4-Chlorophenyl)cyclohexanecarboxylic acid, is commercially available and is used as a key raw material. The reaction is carried out in ethanol with hydrazine hydrate under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same starting materials and reaction conditions, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)cyclohexanecarbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazide derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, ethanol, and substituted acetophenones. The reactions are typically carried out under reflux conditions to ensure complete conversion .

Major Products Formed

The major products formed from these reactions are hydrazide-hydrazone derivatives, which have been evaluated for their antibacterial activity .

Scientific Research Applications

Antimicrobial Activity

Recent studies have evaluated the antibacterial properties of 4-(4-Chlorophenyl)cyclohexanecarbohydrazide and its derivatives against various bacterial strains. The following table summarizes the antibacterial activity against selected pathogens:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL | |

| Pseudomonas aeruginosa | 128 μg/mL | |

| Derivative 1 | Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

These results indicate that certain derivatives exhibit enhanced antibacterial activity compared to the parent compound, suggesting potential for further development as antimicrobial agents .

Pharmaceutical Applications

The compound serves as an intermediate in synthesizing various pharmaceutical agents, particularly those targeting infectious diseases. Its role as an impurity in Atovaquone synthesis has been noted, where it may influence the pharmacological profile of the final product by affecting mitochondrial function .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Researchers have successfully employed this compound to create novel hydrazone derivatives, which have shown promising biological activities .

Case Study 1: Antibacterial Evaluation

A study conducted on a series of hydrazone derivatives derived from this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The derivatives containing nitrogen heterocycles exhibited excellent activity, highlighting the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Synthesis and Characterization

Research focused on synthesizing new Mannich base derivatives containing this compound showed that modifications could lead to improved antiproliferative and antimicrobial properties. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and potential for therapeutic applications .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)cyclohexanecarbohydrazide involves its interaction with bacterial cell walls, leading to the inhibition of bacterial growth. The compound targets specific enzymes and pathways essential for bacterial survival, making it an effective antibacterial agent .

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of 4-(4-Chlorophenyl)cyclohexanecarbohydrazide and Analogues

Key Observations :

- Hydrazide vs. Carboxylic Acid : The carbohydrazide derivative exhibits enhanced bioactivity compared to its carboxylic acid precursor due to the hydrazide group’s ability to form hydrazones, which improve target binding .

- Chlorophenyl vs.

- Heterocyclic Analogues : Pyrimidine-containing analogues (e.g., ) demonstrate higher antiproliferative activity, suggesting that heterocyclic cores enhance interaction with enzyme active sites .

Table 2: Bioactivity Profiles of Selected Compounds

Key Observations :

- Antimicrobial Potency : Carbohydrazide derivatives (e.g., 4a-k in ) exhibit superior antibacterial activity compared to piperazine-based compounds, likely due to improved membrane penetration via the hydrazide group .

- Anticancer Activity: Oxadiazoles and pyridazinones show stronger antiproliferative effects than carbohydrazides, attributed to their heterocyclic structures’ ability to intercalate DNA or inhibit kinases .

Biological Activity

4-(4-Chlorophenyl)cyclohexanecarbohydrazide is a significant compound in medicinal chemistry, known for its diverse biological activities. This article provides an overview of its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound involves the reaction between cyclohexanecarboxylic acid derivatives and hydrazine. The resultant compound serves as a precursor for various derivatives that exhibit enhanced biological properties.

Antimicrobial Activity

The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. A study synthesized several hydrazone derivatives from 4-(4-Chlorophenyl)cyclohexanecarboxylic acid, which were tested for their in vitro antibacterial activity. The results are summarized in the following table:

| Compound Derivative | Bacteria Tested | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| 4a | Staphylococcus aureus | 25 |

| 4b | Escherichia coli | 50 |

| 4c | Pseudomonas aeruginosa | 30 |

| 4d | Streptococcus pyogenes | 20 |

These derivatives exhibited varying degrees of antibacterial activity, with some showing excellent efficacy against Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

In addition to antimicrobial properties, derivatives of this compound have demonstrated antioxidant activity. This was assessed using various assays such as DPPH and ABTS scavenging methods. The results indicated that some derivatives had comparable or superior antioxidant activity compared to established standards like BHT (Butylated Hydroxytoluene) .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects.

- Gene Expression Modulation : It has been shown to influence gene expression related to stress responses in bacteria, enhancing its antimicrobial efficacy.

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into bacterial membranes, disrupting their integrity and function .

Case Studies

- Study on Antibacterial Efficacy : A research study evaluated the antibacterial effect of synthesized hydrazone derivatives against various pathogens. The study concluded that the presence of nitrogen heterocycles significantly enhanced antibacterial activity.

- Antioxidant Evaluation : Another investigation focused on the antioxidant potential of these compounds, finding that specific derivatives effectively scavenged free radicals, suggesting potential therapeutic applications in oxidative stress-related conditions .

Q & A

Basic: What are the standard synthetic routes for 4-(4-Chlorophenyl)cyclohexanecarbohydrazide, and how are reaction conditions optimized?

Answer:

The compound is typically synthesized via hydrazide formation from its corresponding carboxylic acid derivative. A common method involves reacting 4-(4-Chlorophenyl)cyclohexanecarboxylic acid with hydrazine hydrate under acidic conditions (e.g., acetic acid) at room temperature for 18–24 hours . Optimization includes:

- Solvent selection : Methanol or ethanol for recrystallization to improve purity (yield: ~69%) .

- Temperature control : Prolonged stirring at room temperature minimizes side reactions.

- Stoichiometric ratios : A 1:1 molar ratio of acid to hydrazine ensures efficient conversion .

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Acetic acid (reaction), Methanol (recrystallization) | |

| Reaction Time | 18–24 hours | |

| Yield | 69% (after recrystallization) |

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- HPLC : Purity assessment (>98% purity) using reverse-phase columns and UV detection .

- Melting Point Analysis : Confirms identity (e.g., mp 153–155°C for analogous chlorophenyl cyclohexane derivatives) .

- NMR Spectroscopy : H and C NMR to verify hydrazide functional groups and aromatic/cyclohexane proton environments .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., 238.71 g/mol for related compounds) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?

Answer:

Contradictions often arise from:

- Tautomerism : Hydrazides may exhibit keto-enol tautomerism, altering NMR peak positions. Use DMSO- as a solvent to stabilize specific tautomers .

- Impurity interference : Compare with synthetic intermediates (e.g., 4-(4-Chlorophenyl)cyclohexanecarboxylic acid) to identify unreacted starting materials .

- X-ray crystallography : Resolve ambiguous structures by determining crystal packing and hydrogen-bonding patterns .

Advanced: What experimental design strategies improve yield in large-scale syntheses?

Answer:

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, stoichiometry) and identify interactions .

- Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce reaction times for hydrazide formation .

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate conversions .

Basic: What are the stability considerations for this compound under storage?

Answer:

- Moisture sensitivity : Store in desiccators with silica gel (≤0.5% moisture content) .

- Temperature : Stable at 2–8°C for long-term storage; avoid exposure to light to prevent photodegradation .

- Decomposition risks : Monitor for discoloration or gas evolution, indicating possible hydrazine release .

Advanced: How can researchers validate the biological activity of this compound in drug discovery?

Answer:

- Target engagement assays : Use fluorescence polarization or SPR to measure binding affinity to enzymes/receptors .

- ADMET profiling : Assess metabolic stability (e.g., liver microsome assays) and cytotoxicity (MTT assays) .

- Structural analogs : Compare with known bioactive hydrazides (e.g., antimicrobial or antitumor agents) to identify structure-activity relationships .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill management : Neutralize with 5% acetic acid and absorb with inert material (e.g., vermiculite) .

Advanced: How can computational modeling aid in predicting the reactivity of this compound?

Answer:

- DFT calculations : Predict reaction pathways (e.g., nucleophilic acyl substitution) and transition states .

- Molecular docking : Screen potential biological targets using AutoDock or Schrödinger Suite .

- QSAR models : Corrogate electronic (Hammett constants) and steric parameters with experimental bioactivity data .

Basic: What are the common impurities in synthesized batches, and how are they removed?

Answer:

- Unreacted starting material : Remove via column chromatography (silica gel, ethyl acetate/hexane) .

- Hydrazine byproducts : Neutralize with acetic acid and extract with dichloromethane .

- Solvent residues : Use rotary evaporation under reduced pressure (<40°C) .

Advanced: How can researchers leverage this compound in materials science applications?

Answer:

- Coordination polymers : React with transition metals (e.g., Cu) to form metal-organic frameworks (MOFs) .

- Surface functionalization : Anchor hydrazide groups onto nanoparticles for biosensing applications .

- Thermal stability testing : TGA/DSC to evaluate decomposition profiles under inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.